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Compound of Interest

Compound Name: DBCO-C2-PEG4-amine

Cat. No.: B8104286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The reaction between DBCO-C2-PEG4-amine and N-hydroxysuccinimide (NHS) esters is a

cornerstone of modern bioconjugation, enabling the precise and stable attachment of the

dibenzocyclooctyne (DBCO) moiety to a wide range of molecules. This covalent linkage forms

a robust amide bond, leveraging the high reactivity of the primary amine on the DBCO-C2-

PEG4 linker with the amine-reactive NHS ester. The incorporated DBCO group is then

available for highly specific and efficient copper-free click chemistry reactions with azide-tagged

molecules.

This bioorthogonal conjugation strategy is invaluable in drug development, diagnostics, and

various research applications. The hydrophilic PEG4 spacer enhances solubility and reduces

steric hindrance, making this linker ideal for conjugating sensitive biomolecules such as

proteins, antibodies, and peptides without compromising their function.

Key Features:

Bioorthogonal Reaction: The DBCO group reacts specifically with azides, avoiding side

reactions with other functional groups present in biological systems.

Stable Amide Bond Formation: The reaction between the amine and the NHS ester creates a

highly stable covalent amide bond.
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Enhanced Solubility: The PEG4 linker improves the water solubility of the resulting

conjugate.

Reduced Steric Hindrance: The flexible PEG spacer minimizes steric hindrance, facilitating

subsequent click reactions.

Mild Reaction Conditions: The conjugation can be performed under physiological conditions,

preserving the integrity of sensitive biomolecules.

Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of the primary amine of DBCO-C2-
PEG4-amine on the carbonyl carbon of the NHS ester. This leads to the formation of a stable

amide bond and the release of N-hydroxysuccinimide as a byproduct.
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Caption: Reaction of DBCO-C2-PEG4-amine with an NHS ester.

Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including pH,

temperature, and the molar ratio of reactants. The following table summarizes key quantitative

parameters for the reaction of amines with NHS esters. While this data is primarily derived from

the reaction of DBCO-NHS esters with amine-containing molecules, the principles are directly

applicable to the reaction of DBCO-C2-PEG4-amine with NHS esters.
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Parameter
Recommended
Value/Range

Notes

pH 7.0 - 9.0

The reaction rate increases

with pH, but the hydrolysis of

the NHS ester also increases.

A pH of 8.3-8.5 is often

optimal.[1]

Molar Ratio (DBCO-

amine:NHS Ester)
1:1 to 1:5

An excess of the NHS ester-

activated molecule may be

required to drive the reaction

to completion, depending on

the concentration of the

reactants.

Reaction Time 30 minutes - 2 hours

Can be extended to overnight

at 4°C for sensitive molecules.

[2][3]

Temperature
Room Temperature (20-25°C)

or 4°C

Lower temperatures can be

used to minimize hydrolysis

and preserve the stability of

sensitive biomolecules.[2][3]

Solvent
Amine-free buffers (e.g., PBS,

HEPES)

Buffers containing primary

amines, such as Tris, will

compete with the DBCO-amine

for reaction with the NHS ester

and should be avoided.

Experimental Protocols
Protocol 1: General Procedure for Conjugating DBCO-
C2-PEG4-amine to an NHS Ester-Activated Protein
This protocol provides a general guideline for the conjugation of DBCO-C2-PEG4-amine to a

protein that has been pre-activated with an NHS ester.
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Materials:

NHS ester-activated protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM

NaCl, pH 7.2-7.5)

DBCO-C2-PEG4-amine

Anhydrous Dimethylsulfoxide (DMSO)

Quenching buffer: 1 M Tris-HCl, pH 8.0

Desalting columns or dialysis equipment for purification

Procedure:

Prepare the DBCO-C2-PEG4-amine Solution: Immediately before use, prepare a 10 mM

stock solution of DBCO-C2-PEG4-amine in anhydrous DMSO.

Reaction Setup:

Ensure the NHS ester-activated protein is at a suitable concentration (typically 1-10

mg/mL) in an amine-free reaction buffer.

Add the DBCO-C2-PEG4-amine stock solution to the protein solution to achieve the

desired molar ratio. A 5 to 20-fold molar excess of DBCO-C2-PEG4-amine over the

protein may be a good starting point for optimization. The final concentration of DMSO in

the reaction mixture should be kept below 10% to avoid protein denaturation.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at

4°C with gentle stirring or rotation.

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration

of 50-100 mM. Incubate for 15-30 minutes at room temperature.

Purification: Remove excess, unreacted DBCO-C2-PEG4-amine and the quenching agent

using a desalting column, spin filtration, or dialysis against a suitable storage buffer (e.g.,

PBS).
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Characterization and Storage:

Confirm the successful conjugation and determine the degree of labeling using

appropriate analytical techniques such as UV-Vis spectroscopy (DBCO has an

absorbance maximum around 309 nm), mass spectrometry, or HPLC.

Store the purified DBCO-labeled protein at 4°C for short-term storage or at -20°C or -80°C

for long-term storage.

Experimental Workflow
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Caption: Workflow for conjugating DBCO-C2-PEG4-amine.
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Applications
The ability to introduce a DBCO moiety onto a molecule of interest via an amine-reactive

handle opens up a vast array of applications in various scientific fields:

Antibody-Drug Conjugates (ADCs): DBCO-functionalized antibodies can be precisely

conjugated to azide-containing drug molecules, enabling targeted drug delivery to cancer

cells.

Immunoassays: The high specificity of the click chemistry reaction allows for the

development of sensitive and robust diagnostic assays.

Proteomics and Activity-Based Protein Profiling (ABPP): DBCO-labeled probes can be used

to identify and characterize protein function and activity in complex biological samples.

Surface Immobilization: Biomolecules functionalized with DBCO can be immobilized on

azide-modified surfaces for the development of biosensors and microarrays.

Live Cell Imaging: The bioorthogonal nature of the reaction allows for the labeling and

tracking of molecules in living cells without disrupting cellular processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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